3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide
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Overview
Description
3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound characterized by its unique structure, which includes a pyrimidinyl group, a pyrrolidinyl group, and a thiophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core pyrimidinyl group. One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrimidinyl core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or triethylamine (Et3N).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its unique properties may enhance the performance of these materials in various applications.
Mechanism of Action
The mechanism by which 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-Ethyl-5-fluoropyrimidin-4-ol: This compound shares the pyrimidinyl group but lacks the pyrrolidinyl and thiophenyl groups.
N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide: This compound contains the thiophenyl and pyrrolidinyl groups but lacks the pyrimidinyl group.
Uniqueness: The uniqueness of 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide lies in its combination of all three functional groups, which provides it with distinct chemical and biological properties compared to its similar counterparts.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Properties
IUPAC Name |
3-(6-ethyl-5-fluoropyrimidin-4-yl)oxy-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2S/c1-2-13-14(17)15(20-10-19-13)23-11-5-6-21(9-11)16(22)18-8-12-4-3-7-24-12/h3-4,7,10-11H,2,5-6,8-9H2,1H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJZDKCVRRVHSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)NCC3=CC=CS3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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